![molecular formula C20H18N2O3 B110727 N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide CAS No. 1005325-42-7](/img/structure/B110727.png)
N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide
Overview
Description
N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide (HPA) is a synthetic organic compound that has been used in a variety of scientific research applications due to its unique properties. HPA is a water-soluble compound with a low molecular weight, which makes it suitable for use in several biochemical and physiological experiments. It has been studied for its potential as an anticancer agent, and its ability to modulate the activity of several enzymes.
Scientific Research Applications
PET Imaging and Neurological Studies
PET Imaging Agent : N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, labeled with carbon-11, has been used as a PET imaging agent. It facilitates preclinical and clinical PET studies in animals and humans, particularly for studying the translocator protein (TSPO) (Wang et al., 2009).
Brain Peripheral Benzodiazepine Receptors : The compound, along with its derivatives, has been evaluated in monkeys for imaging brain peripheral benzodiazepine receptors using PET. This research aids in understanding various neurological conditions and potential therapies (Briard et al., 2008).
Chemical Synthesis and Modification
- Chemical Synthesis : It has been synthesized through the acetamidomethylation of phenol and anisole, showcasing its synthetic versatility and potential for various applications in chemical research (Sekiya et al., 1961).
Drug Synthesis and Anticancer Studies
- Anticancer Activity : Derivatives of N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide have been synthesized and evaluated for their anticancer activity. This highlights its potential role in the development of new anticancer drugs (Karaburun et al., 2018).
Bioactive Metabolite Studies
- Bioactive Metabolites : It has been identified as a bioactive metabolite in marine actinobacteria, indicating its potential role in natural product chemistry and marine biology (Sobolevskaya et al., 2007).
Radiochemistry and Inflammation Imaging
- Translocator Protein Imaging : The compound has been used in the synthesis of radiotracers for imaging the translocator protein 18 kDa (TSPO), particularly in neuroinflammation studies (Moon et al., 2014).
Chemosensor Development
- Chemosensor for Cu2+ Detection : A derivative of this compound has been developed as a selective chemosensor for copper (II) ions in aqueous solution. This application is important in environmental monitoring and analytical chemistry (Kim et al., 2014).
properties
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-15(23)22(14-16-7-5-6-10-19(16)24)18-13-21-12-11-20(18)25-17-8-3-2-4-9-17/h2-13,24H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYHHRVIZVDACH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1O)C2=C(C=CN=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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